molecular formula C9H21AsCl2 B14610367 Dichloro(tripropyl)-lambda~5~-arsane CAS No. 59332-59-1

Dichloro(tripropyl)-lambda~5~-arsane

Cat. No.: B14610367
CAS No.: 59332-59-1
M. Wt: 275.09 g/mol
InChI Key: PJVJIKRPIBLBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(tripropyl)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of two chlorine atoms and three propyl groups attached to a central arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(tripropyl)-lambda~5~-arsane typically involves the reaction of tripropylarsine with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichloro derivative. The general reaction can be represented as follows:

As(C3H7)3+Cl2As(C3H7)3Cl2\text{As(C}_3\text{H}_7\text{)}_3 + \text{Cl}_2 \rightarrow \text{As(C}_3\text{H}_7\text{)}_3\text{Cl}_2 As(C3​H7​)3​+Cl2​→As(C3​H7​)3​Cl2​

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors equipped with temperature and pressure control systems. The process is optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dichloro(tripropyl)-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert the dichloro derivative to the corresponding arsine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or primary amines are employed under mild conditions.

Major Products

    Oxidation: Formation of arsenic(V) compounds.

    Reduction: Formation of tripropylarsine.

    Substitution: Formation of substituted arsines with various functional groups.

Scientific Research Applications

Dichloro(tripropyl)-lambda~5~-arsane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.

    Biology: Investigated for its potential use in biological assays and as a tool for studying arsenic metabolism.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dichloro(tripropyl)-lambda~5~-arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells. The molecular targets include various enzymes involved in cellular metabolism and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethane: A simple dichloro compound used as a solvent.

    Dichlorodifluoromethane: A chlorofluorocarbon used as a refrigerant.

    Dichloroisocyanuric acid: An oxidizing agent used in disinfectants.

Uniqueness

Dichloro(tripropyl)-lambda~5~-arsane is unique due to its organoarsenic structure, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

59332-59-1

Molecular Formula

C9H21AsCl2

Molecular Weight

275.09 g/mol

IUPAC Name

dichloro(tripropyl)-λ5-arsane

InChI

InChI=1S/C9H21AsCl2/c1-4-7-10(11,12,8-5-2)9-6-3/h4-9H2,1-3H3

InChI Key

PJVJIKRPIBLBJI-UHFFFAOYSA-N

Canonical SMILES

CCC[As](CCC)(CCC)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.